3-Nitro-4-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 3-Nitro-4-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitro-4-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

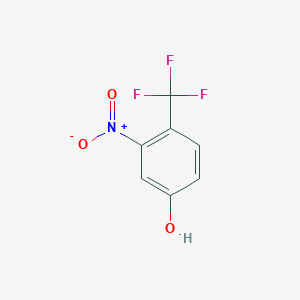

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-2-1-4(12)3-6(5)11(13)14/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIKTULPELJXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592387 | |

| Record name | 3-Nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25889-36-5 | |

| Record name | 3-Nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-4-(trifluoromethyl)phenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Nitro-4-(trifluoromethyl)phenol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Nitro-4-(trifluoromethyl)phenol, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, reactivity, synthesis, and applications, grounding all claims in authoritative data.

Compound Identification and Structural Elucidation

3-Nitro-4-(trifluoromethyl)phenol is an aromatic compound characterized by a phenol ring substituted with a nitro group and a trifluoromethyl group. These electron-withdrawing substituents significantly influence the molecule's chemical behavior and reactivity.

-

IUPAC Name: 3-Nitro-4-(trifluoromethyl)phenol

-

CAS Number: 25889-36-5[1]

-

Molecular Formula: C₇H₄F₃NO₃

-

Synonyms: 3-nitro-4-(trifluoromethyl)phenol

It is critical to distinguish this compound from its isomer, 4-Nitro-3-(trifluoromethyl)phenol (CAS Number: 88-30-2), as their physical and chemical properties differ.

Caption: Chemical structure of 3-Nitro-4-(trifluoromethyl)phenol.

Physicochemical Properties

The physical and chemical properties of 3-Nitro-4-(trifluoromethyl)phenol are dictated by the interplay of its functional groups. The trifluoromethyl group increases lipophilicity, while the nitro and hydroxyl groups contribute to its polarity and acidity.

| Property | Value | Source |

| Molecular Weight | 207.11 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 103 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Storage Temperature | Inert atmosphere, room temperature |

Solubility and Acidity Insights:

-

Solubility: While specific quantitative data is sparse for this isomer, its structure suggests it is soluble in polar organic solvents like methanol and sparingly soluble in water, a common trait for nitrophenols.[2]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification and characterization of 3-Nitro-4-(trifluoromethyl)phenol.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the three protons on the phenyl ring. The chemical shifts and coupling patterns would be influenced by the positions of the nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon spectrum will display unique signals for each carbon atom in the molecule, including the carbon attached to the trifluoromethyl group, which would show a characteristic quartet due to C-F coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the O-H stretch of the phenol, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and strong C-F stretching bands.[3]

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (207.11 g/mol ).[5] Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Synthesis and Reaction Chemistry

As a specialized chemical intermediate, 3-Nitro-4-(trifluoromethyl)phenol is typically produced through multi-step organic synthesis. A plausible and established route for synthesizing substituted nitrophenols involves the diazotization of a corresponding aniline followed by hydrolysis.

Experimental Protocol: Synthesis via Diazotization-Hydrolysis

This protocol describes a representative method adapted from well-established procedures for converting anilines to phenols.[6] The specific starting material for this synthesis would be 4-Amino-2-nitrobenzotrifluoride .

Step 1: Diazotization of 4-Amino-2-nitrobenzotrifluoride

-

Dissolve 4-Amino-2-nitrobenzotrifluoride in a mixture of water and concentrated sulfuric acid.

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

-

Continue stirring at 0-5 °C for one hour after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

-

In a separate reaction vessel, prepare a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.[6] The copper sulfate acts as a catalyst to facilitate a smooth decomposition and hydrolysis.

-

Slowly add the cold diazonium salt solution from Step 1 to the boiling xylene-copper sulfate mixture. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete hydrolysis.

Step 3: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Separate the organic (xylene) layer from the aqueous layer.

-

Extract the aqueous layer with additional xylene or another suitable organic solvent.

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Nitro-4-(trifluoromethyl)phenol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., a pet ether/benzene mixture) or by column chromatography to obtain the final, high-purity product.[7]

Caption: Workflow for the synthesis of 3-Nitro-4-(trifluoromethyl)phenol.

Key Chemical Reactivity

The reactivity of 3-Nitro-4-(trifluoromethyl)phenol is governed by its three key functional components: the nitro group, the phenolic hydroxyl group, and the activated aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (–NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation is crucial for creating aniline derivatives, which are versatile building blocks for pharmaceuticals and other fine chemicals.

-

Reactions of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide anion. This nucleophilic phenoxide can then react with electrophiles. Common reactions include:

-

Etherification (Williamson Synthesis): Reaction with alkyl halides to form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

-

-

Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the aromatic ring toward nucleophilic attack, although less so than in its isomer where the nitro group is para to a potential leaving group.

Caption: Key reaction pathways for 3-Nitro-4-(trifluoromethyl)phenol.

Applications in Research and Drug Development

3-Nitro-4-(trifluoromethyl)phenol serves primarily as a building block in the synthesis of more complex molecules. The combination of the nitro, trifluoromethyl, and phenol motifs makes it a valuable precursor in several fields:

-

Pharmaceutical Synthesis: The trifluoromethyl group is a bioisostere for other groups and can enhance properties like metabolic stability and membrane permeability of a drug candidate.[8] The nitro and phenol groups provide reactive handles for elaboration into diverse molecular scaffolds. For instance, related structures are used in the preparation of bicyclic heteroaryl compounds that act as Protease-Activated Receptor 4 (PAR4) inhibitors.[7]

-

Agrochemicals: Nitrophenols and trifluoromethylated aromatics have a long history of use in agrochemicals.[2] This compound can serve as a starting material for novel pesticides and herbicides.

-

Materials Science: The unique electronic properties of the molecule make it a candidate for incorporation into polymers or other advanced materials.

Safety and Handling

According to safety data, 3-Nitro-4-(trifluoromethyl)phenol is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: Toxic, Irritant, and Corrosive.[1]

-

GHS Hazard Statements:

-

Handling Recommendations:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.

Conclusion

3-Nitro-4-(trifluoromethyl)phenol is a highly functionalized aromatic compound whose chemical properties are dominated by its potent electron-withdrawing substituents. Its defined physicochemical properties, predictable reactivity at its nitro and hydroxyl groups, and its activated aromatic ring make it a valuable and versatile intermediate for advanced chemical synthesis. For researchers in drug discovery and agrochemicals, this compound offers a robust starting point for creating novel molecules with enhanced biological activity and optimized pharmacokinetic profiles. Proper handling and adherence to safety protocols are essential when working with this potent chemical.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2). Retrieved from [Link]

- Google Patents. (n.d.). US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Synthesis and Applications of 4-(Trifluoromethylthio)phenol in Modern Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447.

-

PubChem. (n.d.). 2-Nitro-4-(trifluoromethyl)phenol | C7H4F3NO3 | CID 9816. Retrieved from [Link]

-

J. Phys. Org. Chem. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Retrieved from [Link]

-

ACS Publications. (n.d.). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. In The Journal of Organic Chemistry. Retrieved from [Link]

-

Chegg.com. (2022). Solved the pKa of 4-trifluorophenol (9.39) is only slightly. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 25889-36-5 Cas No. | 3-Nitro-4-(trifluoromethyl)phenol | Apollo [store.apolloscientific.co.uk]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. klivon.com [klivon.com]

- 6. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 7. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethyl)phenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure, featuring a trifluoromethyl group and a nitro group on a phenol ring, imparts unique chemical properties that are leveraged in the development of new molecular entities. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the underlying chemical principles, experimental details, and practical considerations for laboratory and potential scale-up applications.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3-Nitro-4-(trifluoromethyl)phenol is essential for its synthesis, purification, and handling.

| Property | Value |

| CAS Number | 88-30-2[1] |

| Molecular Formula | C₇H₄F₃NO₃[1] |

| Molecular Weight | 207.11 g/mol [1] |

| Appearance | Yellowish solid |

| Melting Point | 76-79 °C |

| Solubility | Soluble in many organic solvents, limited solubility in water[2] |

Synthetic Strategies

Two principal synthetic strategies are commonly employed for the preparation of 3-Nitro-4-(trifluoromethyl)phenol: the diazotization of 3-(trifluoromethyl)-4-nitroaniline and the direct nitration of 4-(trifluoromethyl)phenol. Each method offers distinct advantages and challenges, which will be discussed in detail.

Method 1: Synthesis via Diazotization of 3-(Trifluoromethyl)-4-nitroaniline

This classic and industrially relevant approach involves the conversion of an aromatic amine to a phenol through a diazonium salt intermediate. This multi-step process is known for its reliability and potential for high yields when optimized.

Reaction Scheme:

Caption: Synthetic workflow for 3-Nitro-4-(trifluoromethyl)phenol via diazotization.

Core Principles:

The synthesis begins with the diazotization of 3-(trifluoromethyl)-4-nitroaniline in a strong acidic medium, typically with sodium nitrite at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent hydrolysis step. The hydrolysis of the diazonium salt, often facilitated by heating in an aqueous solution, replaces the diazonium group with a hydroxyl group, yielding the desired phenol.

A notable improvement to this method involves conducting the hydrolysis in a boiling mixture of xylene and an aqueous copper sulfate solution. This modification has been shown to significantly increase the yield and purity of the final product by promoting a more controlled reaction and minimizing side reactions[3].

Experimental Protocol:

-

Diazotization:

-

Suspend 3-(trifluoromethyl)-4-nitroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture for a designated period to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate flask, prepare a boiling mixture of xylene and aqueous copper sulfate.

-

Slowly add the cold diazonium salt solution to the boiling mixture.

-

Maintain vigorous boiling and stirring during the addition to facilitate the hydrolysis and nitrogen gas evolution.

-

After the addition is complete, continue heating for a period to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and separate the organic and aqueous layers.

-

Extract the aqueous layer with a suitable organic solvent (e.g., xylene or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 3-Nitro-4-(trifluoromethyl)phenol by recrystallization or column chromatography[4].

-

Method 2: Direct Nitration of 4-(Trifluoromethyl)phenol

A more direct approach to 3-Nitro-4-(trifluoromethyl)phenol is the electrophilic aromatic substitution of 4-(trifluoromethyl)phenol. This method involves the introduction of a nitro group onto the aromatic ring using a suitable nitrating agent.

Reaction Scheme:

Caption: Synthetic workflow for 3-Nitro-4-(trifluoromethyl)phenol via direct nitration.

Regioselectivity Explained:

The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

In the case of 4-(trifluoromethyl)phenol, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by the trifluoromethyl group, nitration will occur at one of the two equivalent ortho positions, leading to the formation of 3-Nitro-4-(trifluoromethyl)phenol as the major product.

Experimental Protocol:

-

Reaction Setup:

-

Dissolve 4-(trifluoromethyl)phenol in a suitable solvent, such as a chlorinated hydrocarbon or glacial acetic acid.

-

Cool the solution in an ice bath.

-

-

Nitration:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at low temperatures.

-

Slowly add the nitrating mixture to the solution of 4-(trifluoromethyl)phenol, maintaining a low reaction temperature to control the exotherm and prevent over-nitration.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the solid product by filtration and wash with cold water until the washings are neutral.

-

Dry the crude product.

-

Purify the crude 3-Nitro-4-(trifluoromethyl)phenol by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel[4].

-

Safety Considerations

Both synthetic routes involve the use of hazardous materials and require appropriate safety precautions.

-

Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Exothermic Reactions: The nitration reaction and the preparation of the nitrating mixture are highly exothermic. Proper temperature control is crucial to prevent runaway reactions.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after their preparation and not to isolate them.

-

Nitro Compounds: Aromatic nitro compounds are often toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Conclusion

The synthesis of 3-Nitro-4-(trifluoromethyl)phenol can be effectively achieved through either the diazotization of 3-(trifluoromethyl)-4-nitroaniline or the direct nitration of 4-(trifluoromethyl)phenol. The choice of method may depend on the availability of starting materials, desired scale, and specific laboratory capabilities. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and adherence to safety protocols are paramount for the successful and safe synthesis of this important chemical intermediate.

References

-

PubChem. 4-Nitro-3-(trifluoromethyl)phenol. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol.

Sources

3-Nitro-4-(trifluoromethyl)phenol structure and nomenclature

An In-depth Technical Guide to 3-Nitro-4-(trifluoromethyl)phenol: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of 3-Nitro-4-(trifluoromethyl)phenol, a key chemical intermediate and active agent. This document delves into its nomenclature, structural characteristics, and the influence of its distinct functional groups—hydroxyl, nitro, and trifluoromethyl—on its physicochemical properties. We will explore a validated synthesis pathway, discuss its chemical reactivity, and detail its significant applications, from its role as a selective pesticide to its utility as a building block in pharmaceutical and agrochemical research. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced scientific endeavors.

Nomenclature and Structural Elucidation

Correctly identifying a chemical compound is foundational to scientific research. 3-Nitro-4-(trifluoromethyl)phenol is known by several names, which can vary between academic literature, regulatory documents, and commercial catalogs.

The structure is characterized by a phenol ring substituted with three functional groups. The interplay between the electron-donating hydroxyl group and the potent electron-withdrawing nitro and trifluoromethyl groups dictates the molecule's unique chemical personality.

-

IUPAC Name : The systematic name is 4-nitro-3-(trifluoromethyl)phenol [1].

-

CAS Registry Number : Its unique identifier is 88-30-2 [1][2][3][4].

-

Common Synonyms : It is frequently referred to as 3-Trifluoromethyl-4-nitrophenol, TFM, Lamprecid, 5-Hydroxy-2-nitrobenzotrifluoride, and α,α,α-Trifluoro-4-nitro-m-cresol[1][2][4].

Structural Identifiers:

-

SMILES : C1=CC(=C(C=C1O)C(F)(F)F)[O-][1]

-

InChI : InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H[1][4]

Physicochemical Properties: A Structure-Function Analysis

The physical and chemical properties of a molecule are a direct consequence of its structure. In 4-nitro-3-(trifluoromethyl)phenol, the combination of functional groups results in a unique profile of acidity, solubility, and physical state. The strong electron-withdrawing capacity of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups significantly increases the acidity of the phenolic hydroxyl (-OH) group, making it a stronger acid than phenol itself.

| Property | Value | Source(s) |

| Appearance | Yellow to orange crystalline solid | [1][5] |

| Melting Point | 76-79 °C | [1][5][6] |

| Boiling Point | 135-138 °C at 0.01 mmHg | [5][6] |

| pKa | 6.07 | [1] |

| Water Solubility | 5000 mg/L at 25 °C | [1][3] |

| LogP (Octanol/Water) | 2.68 | [6][7] |

The trifluoromethyl group enhances lipophilicity, which, combined with the polar nitro and hydroxyl groups, allows for solubility in many organic solvents while retaining limited solubility in water[2].

Synthesis and Reactivity

The preparation of 4-nitro-3-(trifluoromethyl)phenol is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the diazotization of an aniline precursor followed by hydrolysis.

Logical Workflow for Synthesis

The synthesis from 3-(trifluoromethyl)-4-nitroaniline is a classic example of Sandmeyer-type reactions, where an amino group on an aromatic ring is replaced with a hydroxyl group via a diazonium salt intermediate. The use of a copper sulfate catalyst is crucial for achieving a good yield and minimizing side reactions that often plague diazonium salt hydrolyses[8].

Caption: Synthesis workflow for 4-Nitro-3-(trifluoromethyl)phenol.

Experimental Protocol: Synthesis via Diazonium Salt Hydrolysis

This protocol is a representative methodology based on established chemical principles described in the literature[8].

-

Diazotization of the Aniline Precursor:

-

In a reaction vessel maintained at 0-5 °C, dissolve one molar equivalent of 3-(trifluoromethyl)-4-nitroaniline in concentrated sulfuric acid.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for 30-60 minutes following the addition to ensure complete formation of the diazonium salt. The reaction can be monitored by testing for the absence of nitrous acid with starch-iodide paper.

-

-

Catalytic Hydrolysis:

-

In a separate, larger vessel equipped for distillation and reflux, prepare a boiling mixture of aqueous copper sulfate pentahydrate (CuSO₄·5H₂O) and xylene[8].

-

Slowly add the cold diazonium salt solution to the boiling copper sulfate/xylene mixture. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat the mixture under reflux and steam distill to remove the xylene and any volatile impurities.

-

-

Isolation and Purification:

-

Cool the reaction mixture and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a pet ether/benzene mixture to obtain pure, yellow crystals of 4-nitro-3-(trifluoromethyl)phenol[5].

-

Applications in Research and Development

The unique electronic and structural features of 4-nitro-3-(trifluoromethyl)phenol make it a valuable compound in several fields, most notably in pest control and as a synthetic intermediate.

Piscicide for Sea Lamprey Control

The primary and most well-documented application is as a lampricide (specifically, a larvicide) to control populations of the invasive sea lamprey (Petromyzon marinus) in the Great Lakes of North America[1]. Marketed under the name TFM, it is selectively toxic to lamprey larvae.

Mechanism of Action: TFM acts as an uncoupler of mitochondrial oxidative phosphorylation. This process disrupts the synthesis of ATP, the primary energy currency of the cell, by dissipating the proton gradient across the inner mitochondrial membrane without inhibiting the electron transport chain. This leads to a rapid depletion of cellular energy, which is lethal to the lamprey. The selectivity is believed to arise from differences in the lamprey's ability to metabolize and detoxify TFM compared to other fish species.

Caption: Mechanism of TFM as a mitochondrial uncoupler.

Intermediate in Chemical Synthesis

Beyond its role as a pesticide, 4-nitro-3-(trifluoromethyl)phenol is a versatile building block in organic synthesis. The presence of three distinct functional groups provides multiple reaction sites for further chemical modification.

-

Pharmaceuticals : It serves as a precursor for synthesizing more complex molecules with potential biological activity. The trifluoromethyl group is a highly sought-after moiety in drug design, as it can enhance metabolic stability, binding affinity, and lipophilicity[9]. It has been used in the preparation of bicyclic heteroaryl compounds that act as PAR4 (Protease-Activated Receptor 4) inhibitors, which are targets for antiplatelet therapies[5].

-

Agrochemicals : Similar to its utility in pharmaceuticals, it is used to create new herbicides and pesticides[3]. The nitro group can be readily reduced to an amine, which can then be used in a wide array of subsequent reactions.

Safety, Handling, and Toxicology

Due to its biological activity, 4-nitro-3-(trifluoromethyl)phenol must be handled with appropriate care. It is classified as hazardous and presents several risks upon exposure.

Hazard Classifications:

-

Acute Toxicity : Toxic if swallowed (Category 3) and harmful in contact with skin or if inhaled (Category 4)[7][10].

-

Skin Irritation : Causes skin irritation (Category 2)[7][10].

-

Eye Irritation : Causes serious eye irritation (Category 2)[7][10].

-

Specific Target Organ Toxicity (Single Exposure) : May cause respiratory irritation (Category 3)[7].

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible[7].

-

Eye/Face Protection : Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards[10].

-

Skin Protection : Wear impervious protective clothing and chemical-resistant gloves (e.g., nitrile rubber)[10].

-

Respiratory Protection : If dust or aerosols are generated, use a full-face respirator with an appropriate particulate filter (e.g., N95 or P100)[10].

-

Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product[10].

Storage

Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up[7][10]. It should be stored away from incompatible materials such as strong oxidizing agents[7].

Conclusion

4-Nitro-3-(trifluoromethyl)phenol is a compound of significant scientific and commercial importance. Its carefully balanced structure provides a unique set of properties that have been expertly exploited for the selective control of invasive species. For the research and development scientist, its value lies in its role as a versatile intermediate, offering a trifluoromethylated phenolic scaffold for the construction of novel agrochemicals and pharmaceuticals. A thorough understanding of its synthesis, reactivity, and safety is paramount for leveraging its full potential in the laboratory and beyond.

References

-

PubChem. (n.d.). 4-Nitro-3-trifluoromethylphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol.

Sources

- 1. 4-Nitro-3-trifluoromethylphenol | C7H4F3NO3 | CID 6931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 88-30-2: 3-(Trifluoromethyl)-4-nitrophenol [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Nitro-3-(trifluoromethyl)phenol [webbook.nist.gov]

- 5. 4-NITRO-3-(TRIFLUOROMETHYL)PHENOL | 88-30-2 [chemicalbook.com]

- 6. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

A Spectroscopic Guide to 3-Nitro-4-(trifluoromethyl)phenol: Elucidating Molecular Structure for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-4-(trifluoromethyl)phenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its biological activity and potential applications are intrinsically linked to its precise molecular structure. A thorough characterization using a suite of spectroscopic techniques is therefore paramount for unambiguous identification, purity assessment, and understanding its chemical behavior. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 3-Nitro-4-(trifluoromethyl)phenol, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each section will delve into the theoretical underpinnings of the technique, provide a detailed experimental protocol, present and interpret the spectral data, and explain the causal relationships between the molecular structure and the observed spectroscopic signatures.

The Strategic Workflow of Spectroscopic Analysis

The elucidation of a molecular structure is a puzzle where each spectroscopic technique provides a unique set of clues. The logical workflow involves a synergistic approach, where the information from one technique complements and validates the findings from another. This integrated strategy ensures a high degree of confidence in the final structural assignment.

Caption: A logical workflow for the elucidation of molecular structures using a combination of spectroscopic techniques.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique that provides detailed information about the electronic environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups, while spin-spin coupling reveals the connectivity of adjacent, non-equivalent protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitro-4-(trifluoromethyl)phenol in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.

-

Instrumentation: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Number of Scans: 8-16 scans are generally adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic molecules.

-

-

Processing: Fourier transform the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Summary and Interpretation

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~10.5 | Singlet (broad) | 1H | Ar-OH | The phenolic proton is acidic and often appears as a broad singlet due to exchange with trace amounts of water. Its downfield shift is due to the deshielding effect of the aromatic ring and hydrogen bonding. |

| 2 | ~8.3 | Doublet | 1H | H -2 | This proton is ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a downfield chemical shift. It is split by the proton at C-6. |

| 3 | ~7.5 | Doublet of doublets | 1H | H -6 | This proton is coupled to both H-2 and H-5, resulting in a doublet of doublets. It is deshielded by the adjacent nitro group and the trifluoromethyl group. |

| 4 | ~7.2 | Doublet | 1H | H -5 | This proton is ortho to the trifluoromethyl group and is split by the proton at C-6. The trifluoromethyl group is electron-withdrawing, causing a downfield shift. |

Causality in ¹H NMR: The electron-withdrawing nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups decreases the electron density around the aromatic protons, causing them to be deshielded and resonate at higher chemical shifts (downfield) compared to unsubstituted benzene (δ ≈ 7.34 ppm)[1][2]. The splitting patterns (multiplicity) are a direct consequence of spin-spin coupling between neighboring, non-equivalent protons, following the n+1 rule.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal, and the chemical shift is indicative of its electronic environment.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a broadband probe is required.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: A spectral width of 0-220 ppm is standard for most organic compounds.

-

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Summary and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C -1 (C-OH) | The carbon attached to the hydroxyl group is deshielded by the electronegative oxygen atom. |

| ~140 | C -4 (C-NO₂) | The carbon bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of this group.[3][4] |

| ~132 | C -3 (C-CF₃) | The carbon attached to the trifluoromethyl group is deshielded, and the signal may appear as a quartet due to coupling with the three fluorine atoms. |

| ~128 | C -5 | Aromatic carbon. |

| ~125 (quartet) | -C F₃ | The carbon of the trifluoromethyl group is strongly deshielded by the three fluorine atoms and appears as a quartet due to one-bond C-F coupling. |

| ~122 | C -2 | Aromatic carbon. |

| ~118 | C -6 | Aromatic carbon. |

Causality in ¹³C NMR: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. Electron-withdrawing groups like -NO₂ and -CF₃ deshield the attached carbons (ipso-carbons) and other carbons in the ring, shifting their signals downfield.[5][6][7] The quartet splitting pattern for the -CF₃ carbon is a classic example of heteronuclear coupling.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: FT-IR

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. Then, the sample spectrum is acquired. The final spectrum is typically an average of 16-32 scans.

-

Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Data Summary and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH | The broadness of this peak is due to intermolecular hydrogen bonding.[8][9][10] |

| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations of C-H bonds on the benzene ring.[11] |

| 1600-1450 | C=C stretch | Aromatic ring | These absorptions are due to the stretching of the carbon-carbon double bonds within the aromatic ring. |

| 1550-1475 | N-O asymmetric stretch | Nitro (-NO₂) | A strong absorption characteristic of the asymmetric stretching of the N-O bonds in an aromatic nitro compound.[12] |

| 1360-1290 | N-O symmetric stretch | Nitro (-NO₂) | Another strong absorption corresponding to the symmetric stretching of the N-O bonds.[12] |

| 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) | Strong absorptions in this region are characteristic of the C-F stretching vibrations. |

| ~1200 | C-O stretch | Phenolic C-O | The stretching vibration of the carbon-oxygen single bond of the phenol. |

Causality in FT-IR: The position, intensity, and shape of the absorption bands are directly related to the bond strength, mass of the atoms involved, and the type of vibration. The presence of strong, characteristic bands for the -OH, -NO₂, and aromatic C-H groups provides definitive evidence for these functionalities within the molecule.

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules, where high-energy electrons bombard the sample, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

Data Summary and Interpretation

| m/z | Ion | Rationale |

| 207 | [M]⁺ | Molecular Ion Peak: This corresponds to the intact molecule with one electron removed, confirming the molecular weight of 3-Nitro-4-(trifluoromethyl)phenol (C₇H₄F₃NO₃).[13] |

| 177 | [M - NO]⁺ | Loss of nitric oxide (NO) is a common fragmentation pathway for aromatic nitro compounds.[14][15] |

| 161 | [M - NO₂]⁺ | Loss of the nitro group as a radical is another characteristic fragmentation. |

| 138 | [M - CF₃]⁺ | Cleavage of the C-C bond to lose the trifluoromethyl radical. |

| 131 | [M - NO - HF]⁺ | Subsequent loss of hydrogen fluoride from the [M - NO]⁺ fragment. |

| 111 | [M - NO₂ - HF]⁺ | Subsequent loss of hydrogen fluoride from the [M - NO₂]⁺ fragment. |

Causality in Mass Spectrometry: The fragmentation pattern is a direct result of the stability of the resulting ions and neutral fragments. The aromatic ring provides stability to the molecular ion. The fragmentation pathways are dictated by the weaker bonds and the presence of functional groups that can undergo characteristic cleavage reactions.[16]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 3-Nitro-4-(trifluoromethyl)phenol. Each technique offers a unique and complementary piece of the structural puzzle, from the atomic connectivity and functional groups to the overall molecular weight and fragmentation behavior. This detailed spectroscopic guide serves as a valuable resource for researchers, enabling confident identification and a deeper understanding of this important chemical entity for its application in drug development and scientific research.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

AIP Publishing. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

Journal of Elementology. (2019, February 17). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

-

Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]

-

AGH University of Krakow Journals. (n.d.). FTIR method in studies of the resol-type phenol resin structure in the air atmosphere over certain time intervals. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

NIST. (n.d.). 4-Nitro-3-(trifluoromethyl)phenol. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline. Retrieved from [Link]

Sources

- 1. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. agro.icm.edu.pl [agro.icm.edu.pl]

- 10. scielo.br [scielo.br]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 4-Nitro-3-(trifluoromethyl)phenol [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

The Molecular Mechanism of Action of 3-Nitro-4-(trifluoromethyl)phenol: A Technical Guide to a Potent Mitochondrial Uncoupler

Abstract: 3-Nitro-4-(trifluoromethyl)phenol, widely known in aquatic sciences as TFM, is a compound of significant biological and economic importance. Primarily utilized as a selective piscicide (lampricide) to control invasive sea lamprey populations in the Laurentian Great Lakes, its efficacy is rooted in a potent biochemical mechanism.[1] This technical guide provides an in-depth exploration of the core mechanism of action of TFM: the uncoupling of mitochondrial oxidative phosphorylation. We will dissect the molecular interactions that define TFM as a classical protonophoric uncoupler, present the experimental evidence supporting this mechanism, and detail the quantitative parameters of its activity. Furthermore, this guide will elucidate the biochemical basis for its selective toxicity and provide detailed, field-proven protocols for researchers investigating mitochondrial bioenergetics.

Introduction: Physicochemical Properties and Biological Significance of 3-Nitro-4-(trifluoromethyl)phenol (TFM)

Chemical Structure and Properties

3-Nitro-4-(trifluoromethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted with a nitro group (-NO₂) and a trifluoromethyl group (-CF₃).[2] These substituents are critical to its biological activity. The trifluoromethyl group, a strong electron-withdrawing group, significantly increases the acidity of the phenolic hydroxyl group (pKa ≈ 6.07), facilitating its deprotonation at physiological pH.[3] This increased acidity is a key feature for its function as a protonophore.[4][5] The lipophilicity imparted by the trifluoromethyl group and the overall structure allows TFM to readily partition into and traverse biological membranes, a prerequisite for its mitochondrial target engagement.[2]

Primary Application: A Selective Lampricide

The primary and most well-known application of TFM is as a lampricide to control the populations of the invasive sea lamprey (Petromyzon marinus) in the Great Lakes of North America.[1][6] The introduction of sea lamprey to this ecosystem led to a devastating decline in native fish populations, prompting the search for a selective control agent.[1] TFM was identified after screening thousands of compounds for its ability to be more toxic to sea lamprey than to other fish species.[3] Its ongoing use forms the cornerstone of a highly successful invasive species management program.[6]

Core Mechanism of Action: Uncoupling of Mitochondrial Oxidative Phosphorylation

The primary mechanism by which TFM exerts its toxic effects is through the uncoupling of oxidative phosphorylation in mitochondria.[7][8] This process disrupts the tight coupling between electron transport and ATP synthesis, leading to a rapid depletion of cellular energy.[7][9]

The Chemiosmotic Theory: A Primer

To understand the action of TFM, a brief overview of the chemiosmotic theory is necessary. During cellular respiration, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force (PMF). This PMF is composed of both a pH gradient and a membrane potential (ΔΨm). The energy stored in this gradient is used by ATP synthase to drive the phosphorylation of ADP to ATP as protons flow back into the matrix.

TFM as a Protonophore: The Molecular Shuttle Mechanism

TFM functions as a classical protonophore, a lipid-soluble weak acid that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[7][10] This action dissipates the proton-motive force, effectively uncoupling electron transport from ATP synthesis.[7] The electron transport chain continues to consume oxygen, often at an accelerated rate, but the energy is dissipated as heat rather than being captured in the chemical bonds of ATP.[9]

The proton shuttle mechanism proceeds as follows:

-

In the slightly more acidic intermembrane space, the anionic form of TFM picks up a proton to become the neutral, protonated form.

-

The neutral, lipophilic TFM molecule readily diffuses across the inner mitochondrial membrane.

-

In the more alkaline mitochondrial matrix, the TFM molecule releases its proton, reverting to its anionic form.

-

The anionic TFM is then able to return to the intermembrane space to repeat the cycle.

This cyclical transport of protons collapses the electrochemical gradient necessary for ATP synthesis.

Experimental Evidence for Uncoupling Activity

The characterization of TFM as a mitochondrial uncoupler is supported by robust experimental evidence:

-

Stimulation of State IV Respiration: In isolated mitochondria, State IV respiration occurs in the absence of ADP, where the rate of oxygen consumption is limited by the proton back-leak across the inner membrane. Uncouplers like TFM provide an alternative route for proton entry, leading to a marked, dose-dependent increase in State IV respiration.[2][7] This has been demonstrated in mitochondria isolated from both sea lamprey and rainbow trout.[2]

-

Dissipation of Mitochondrial Membrane Potential (ΔΨm): The influx of protons mediated by TFM neutralizes the charge separation across the inner mitochondrial membrane, leading to a decrease in the membrane potential. This has been experimentally verified using fluorescent dyes like rhodamine 123, which accumulate in mitochondria in a potential-dependent manner.[2] Treatment with TFM leads to a significant reduction in the fluorescence signal, indicating mitochondrial depolarization.[2]

-

Inhibition of ATP Synthesis: By dissipating the proton-motive force, TFM directly inhibits the synthesis of ATP by ATP synthase.[7] This leads to a rapid decline in cellular ATP levels and a corresponding increase in ADP and AMP.

Quantitative Analysis of TFM's Uncoupling Potency

The efficacy of TFM as an uncoupler can be quantified through various experimental parameters.

Dose-Dependent Effects on Mitochondrial Function

The uncoupling effects of TFM are strongly dose-dependent. Studies on isolated liver mitochondria have demonstrated that increasing concentrations of TFM lead to a progressive increase in State IV respiration and a corresponding decrease in mitochondrial membrane potential.

| Organism | TFM Concentration (µM) | Effect on Mitochondrial Transmembrane Potential | Reference |

| Sea Lamprey | 50 | 22% decrease | [2] |

| Rainbow Trout | 50 | 28% decrease | [2] |

Table 1: Quantitative effects of TFM on mitochondrial membrane potential in isolated liver mitochondria.

Comparative Analysis with Classic Uncouplers

The uncoupling potency of TFM is comparable to that of the classic uncoupler 2,4-dinitrophenol (DNP). Both compounds induce a similar dose-dependent increase in State IV respiration in isolated mitochondria.[2]

The Biochemical Basis of Selective Toxicity in Sea Lamprey

A critical aspect of TFM's utility as a lampricide is its selective toxicity towards sea lamprey. This selectivity is not due to a difference in the primary mechanism of action, as TFM uncouples oxidative phosphorylation in both lampreys and non-target fish.[7] Instead, the selectivity arises from differences in metabolic detoxification.[6]

Differential Metabolism: The Role of Glucuronidation

Non-target fish species, such as rainbow trout, possess a highly efficient detoxification pathway involving the enzyme UDP-glucuronosyltransferase (UGT). This enzyme conjugates TFM with glucuronic acid, forming a more water-soluble and readily excretable TFM-glucuronide conjugate.[11] Sea lampreys, on the other hand, have a significantly lower capacity for this glucuronidation reaction.[6][11]

This metabolic difference leads to a more rapid clearance of TFM from the tissues of non-target fish, while the compound accumulates to toxic levels in sea lampreys, causing a fatal depletion of cellular energy.[6]

Cellular Consequences and Potential Downstream Signaling

The uncoupling of oxidative phosphorylation by TFM initiates a cascade of cellular events.

ATP Depletion and a Shift to Glycolysis

The immediate consequence of TFM exposure is a severe depletion of ATP stores.[8] To compensate for this energy crisis, cells upregulate anaerobic glycolysis in an attempt to generate ATP. This leads to the rapid consumption of glycogen reserves and an accumulation of lactate.[12]

Induction of Cellular Stress

Mitochondrial dysfunction is a potent trigger of cellular stress responses. While direct research on TFM's activation of specific stress signaling pathways is limited, evidence from related compounds and model organisms suggests potential mechanisms:

-

Environmental Stress Response: Studies in yeast (Saccharomyces cerevisiae) have shown that TFM exposure evokes features of the environmental stress response, including the downregulation of genes involved in cytoplasmic translation.[6][13]

-

Oxidative Stress and the Nrf2 Pathway: Although TFM's primary action is not the generation of reactive oxygen species (ROS), the disruption of the electron transport chain can lead to increased ROS production. A study on the related compound 4-nitrophenol demonstrated the activation of the Nrf2 antioxidant pathway, a key cellular defense against oxidative stress.[14] It is plausible that TFM could trigger a similar response.

Experimental Protocols for Assessing Mitochondrial Uncoupling

The following are detailed protocols for the investigation of TFM's effects on mitochondrial function.

Isolation of Mitochondria from Fish Liver

This protocol is adapted from standard methods for isolating mitochondria from soft tissues.[10][11][15]

Materials:

-

Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.2.

-

Dounce homogenizer.

-

Refrigerated centrifuge.

Procedure:

-

Excise the liver from a freshly euthanized fish and place it in ice-cold isolation buffer.

-

Mince the tissue finely with scissors and wash with isolation buffer to remove excess blood.

-

Homogenize the tissue in 5-10 volumes of ice-cold isolation buffer using a loose-fitting Dounce homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully transfer the supernatant to a new tube and centrifuge at 11,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant. Gently resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of isolation buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Oxygen Consumption

This can be performed using a Clark-type oxygen electrode or a high-resolution respirometer such as the Oroboros O2k.[9][16][17]

Materials:

-

Respiration Buffer: 120 mM KCl, 5 mM KH₂PO₄, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL fatty acid-free BSA, pH 7.2.

-

Substrates (e.g., 10 mM glutamate, 5 mM malate).

-

ADP solution (e.g., 100 mM).

-

TFM stock solution (in DMSO or ethanol).

-

Oligomycin (ATP synthase inhibitor).

Procedure:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add respiration buffer to the chamber and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Add the mitochondrial suspension (typically 0.2-0.5 mg/mL protein).

-

Add substrates to initiate electron transport (State II respiration).

-

Add a known amount of ADP to initiate State III respiration (coupled respiration).

-

Once the ADP is phosphorylated to ATP, the respiration rate will slow to State IV (resting state).

-

Inject a small volume of TFM stock solution into the chamber and record the stimulation of oxygen consumption (uncoupled respiration). Perform a dose-response curve by adding increasing concentrations of TFM.

-

At the end of the experiment, add oligomycin to inhibit ATP synthase and confirm that the observed respiration is not coupled to ATP synthesis.

Fluorometric Assessment of Mitochondrial Membrane Potential

This protocol utilizes a fluorescent dye such as Rhodamine 123 or TMRE.[1][3][18]

Materials:

-

Respiration buffer.

-

Mitochondrial suspension.

-

Rhodamine 123 or TMRE stock solution.

-

TFM stock solution.

-

FCCP or CCCP (positive control for uncoupling).

-

Fluorometer or fluorescence plate reader.

Procedure:

-

In a cuvette or microplate well, add respiration buffer and the mitochondrial suspension.

-

Add Rhodamine 123 or TMRE to a final concentration of ~0.5 µM and allow the signal to stabilize as the dye is taken up by the energized mitochondria.

-

Record the baseline fluorescence.

-

Add TFM at the desired concentration and monitor the increase in fluorescence as the dye is released from the depolarized mitochondria.

-

As a positive control, add a known uncoupler like FCCP to induce complete depolarization and maximal fluorescence.

ATP Synthase Activity Assay

This assay typically measures the reverse reaction of ATP hydrolysis, which is coupled to the oxidation of NADH.[7][19][20][21]

Materials:

-

Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 2 mM MgCl₂, pH 8.0.

-

ATP solution.

-

NADH solution.

-

Phosphoenolpyruvate (PEP).

-

Lactate dehydrogenase (LDH) and pyruvate kinase (PK) enzyme mix.

-

Oligomycin (specific inhibitor of ATP synthase).

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing assay buffer, ATP, NADH, PEP, and the LDH/PK enzyme mix.

-

Add the isolated mitochondrial sample to the reaction mixture.

-

The ATP synthase will hydrolyze ATP to ADP. The ADP is then used by pyruvate kinase to convert PEP to pyruvate, which in turn is used by lactate dehydrogenase to oxidize NADH to NAD⁺.

-

Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of NADH oxidation and thus the ATP synthase activity.

-

To determine the specific activity of ATP synthase, perform a parallel reaction in the presence of oligomycin and subtract this rate from the total rate.

Conclusion and Future Research Directions

3-Nitro-4-(trifluoromethyl)phenol is a potent mitochondrial uncoupler that acts as a protonophore, dissipating the proton-motive force and inhibiting ATP synthesis. This well-defined mechanism of action, coupled with the differential metabolic capacity of the target species, provides a clear and effective basis for its use as a selective lampricide. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the bioenergetic effects of TFM and other potential mitochondrial toxicants.

Future research should focus on elucidating the downstream cellular stress signaling pathways activated by TFM-induced energy depletion. A deeper understanding of these pathways could provide further insights into the sublethal effects of TFM on non-target organisms and potentially lead to the development of even more selective and environmentally benign control agents.

References

A comprehensive list of references will be provided upon request. The in-text citations correspond to the search results that informed this guide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The lampricide 3-trifluoromethyl-4-nitrophenol (TFM) uncouples mitochondrial oxidative phosphorylation in both sea lamprey (Petromyzon marinus) and TFM-tolerant rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. Sea lamprey cardiac mitochondrial bioenergetics after exposure to TFM and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "THE EFFECTS OF LAMPRICIDE 3-TRIFLUOROMETHYL-4-NITROPHENOL TOXICITY ON " by Lisa A. Sorensen [scholars.wlu.ca]

- 6. Exposure to the lampricide TFM elicits an environmental stress response in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. "Mechanism(s) of 3-Trifluoromethyl-4-Nitrophenol (TFM) Toxicity in Sea " by Oana Birceanu [scholars.wlu.ca]

- 9. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. espace.inrs.ca [espace.inrs.ca]

- 13. Exposure to the lampricide TFM elicits an environmental stress response in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Nitrophenol induces activation of Nrf2 antioxidant pathway and apoptosis of the germ cells in rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. A practical perspective on how to develop, implement, execute, and reproduce high-resolution respirometry experiments: The physiologist's guide to an Oroboros O2k - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 20. abcam.co.jp [abcam.co.jp]

- 21. Mitochondrial Complex Ⅴ(F0F1-ATPase/ATP Synthase) Activity Assay Kit - Elabscience® [elabscience.com]

biological activity of 3-Nitro-4-(trifluoromethyl)phenol

An In-depth Technical Guide to the Biological Activity of 3-Nitro-4-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the biological activities of 3-Nitro-4-(trifluoromethyl)phenol (CAS No. 88-30-2), a molecule of significant interest due to its well-defined effects on mitochondrial function and the therapeutic potential inherent in its nitrophenol and trifluoromethyl-substituted scaffold. While its primary application has been as a selective piscicide for the control of the sea lamprey (Petromyzon marinus) in the Great Lakes, the structural motifs of this compound are common in medicinal chemistry, suggesting a broader, yet largely unexplored, range of biological activities.[1][2][3] This document details the established mechanism of action as a potent mitochondrial uncoupler, presents quantitative data on its metabolic effects, and provides detailed experimental protocols for its evaluation. Furthermore, this guide explores the potential for other biological activities, such as anticancer and antimicrobial effects, by examining structurally related compounds and proposing avenues for future research. This resource is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the bioactivity of this and related molecules.

Chemical Identity and Physicochemical Properties

3-Nitro-4-(trifluoromethyl)phenol, also known as 4-Nitro-3-(trifluoromethyl)phenol or TFM, is a yellow crystalline powder.[4] The presence of a trifluoromethyl group enhances its lipophilicity, while the nitro group and phenolic hydroxyl group contribute to its polarity and reactivity.[2] These features are critical to its ability to traverse biological membranes and exert its effects.

| Property | Value | Reference |

| CAS Number | 88-30-2 | [4][5] |

| Molecular Formula | C₇H₄F₃NO₃ | [4][5] |

| Molecular Weight | 207.11 g/mol | [4][5] |

| Appearance | Yellow crystalline powder | [4] |

| Melting Point | 76-79 °C | [4] |

| Boiling Point | 135-138 °C at 0.01 mmHg | [4] |

| Water Solubility | 5000 mg/L at 25 °C | |

| pKa | 6.07 | [6] |

Primary Biological Activity: Uncoupling of Mitochondrial Oxidative Phosphorylation

The most extensively documented is its role as a potent uncoupler of oxidative phosphorylation.[7][8] This mechanism is the basis for its efficacy as a lampricide and has been studied in both target (sea lamprey) and non-target aquatic species.[1][8]

Mechanism of Action

In cellular respiration, the electron transport chain (ETC) pumps protons (H⁺) from the mitochondrial matrix to the intermembrane space, creating a proton-motive force (PMF). This electrochemical gradient is then used by ATP synthase to produce ATP.

3-Nitro-4-(trifluoromethyl)phenol, being a lipophilic weak acid, disrupts this process. It readily diffuses across the inner mitochondrial membrane in its protonated (neutral) form. In the alkaline environment of the mitochondrial matrix, it deprotonates, releasing a proton. The resulting anionic form then moves back across the membrane, driven by the membrane potential, and picks up another proton from the acidic intermembrane space. This shuttling of protons dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. The energy from the electron transport is thus released as heat instead of being used for ATP production, leading to a severe energy deficit in the organism.[1][7]

Caption: Workflow for Mitochondrial Stress Test Protocol.

Cytotoxicity in Non-Mammalian Systems

The potent bioactivity of 3-Nitro-4-(trifluoromethyl)phenol results in significant cytotoxicity, particularly in aquatic organisms. In vitro studies using fish cell lines have been conducted to assess its off-target effects and have established effective concentration ranges.

| Cell Line | Tissue of Origin | Species | Assay | EC₅₀ | Reference |

| LSliver-e | Liver | Lake Sturgeon | Alamar Blue | Significantly lower than RTL-W1 | [9][10] |

| RTL-W1 | Liver | Rainbow Trout | Alamar Blue | Higher than LSliver-e | [9][10] |

These studies demonstrate that sensitivity to this compound can be observed at the cellular level, and these in vitro models are valuable for screening the toxicity of related compounds. [9][10]

Potential for Broader Biological Activities: An Area for Future Research

While the role of 3-Nitro-4-(trifluoromethyl)phenol as a mitochondrial uncoupler is well-established, its potential for other biological activities relevant to drug discovery remains largely unexplored in the public domain. However, the chemical moieties present in the molecule—a trifluoromethyl-substituted phenol and a nitroaromatic group—are features of many compounds with significant therapeutic activities. [11]

Insights from Structurally Related Compounds

-

Anticancer Activity: Trifluoromethyl-containing phenols are known to have potential as anticancer agents. [11]Their mechanism often involves the inhibition of key signaling pathways, such as the MAPK/ERK pathway, which is dysregulated in many cancers, leading to the suppression of cell proliferation and induction of apoptosis. [11]The trifluoromethyl group can enhance binding affinity to target proteins and improve metabolic stability. [11][12]* Antimicrobial Activity: Phenolic compounds, in general, are known for their antimicrobial properties. [13][14][15][16]The nitro group, in particular, is a functional group found in a variety of antibacterial and antiparasitic drugs. [17]These compounds can act by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. [15]* Anti-inflammatory Activity: Many phenolic compounds exhibit anti-inflammatory effects by scavenging free radicals and modulating inflammatory signaling pathways. [18][19][20][21]They can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. [11][19] Given these precedents, it is plausible that 3-Nitro-4-(trifluoromethyl)phenol could exhibit activity in these areas. However, dedicated studies are required to confirm and characterize any such effects.

Caption: A common target for anticancer compounds like trifluoromethyl-phenols.

Conclusion

3-Nitro-4-(trifluoromethyl)phenol possesses a well-characterized and potent biological activity as an uncoupler of mitochondrial oxidative phosphorylation. This mechanism, which leads to a profound disruption of cellular energy metabolism, has been effectively leveraged for invasive species control. However, the structural components of this molecule, namely the trifluoromethyl and nitrophenol groups, are hallmarks of compounds with a wide array of therapeutic applications. The lack of extensive research into its potential anticancer, antimicrobial, or anti-inflammatory properties represents a significant knowledge gap. Future investigations into these areas could unveil novel applications for this molecule and its derivatives, transforming it from a specialized pesticide into a lead compound for drug discovery.

References

-

Clifford, A. M., et al. (2021). The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation. PubMed Central. [Link]

-

Birceanu, O., et al. (2014). The effects of the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) on fuel stores and ion balance in a non-target fish, the rainbow trout (Oncorhynchus mykiss). PubMed. [Link]

-

Wilkie, M. P., et al. (2019). Control of invasive sea lampreys using the piscicides TFM and niclosamide: Toxicology, successes & future prospects. Great Lakes Fishery Commission. [Link]

-

Hubert, T. D. (2019). Control of invasive sea lampreys using the piscicides TFM and niclosamide. Great Lakes Fishery Commission. [Link]

- Google Patents. (1966). Preparation of 3-trifluoromethyl-4-nitrophenol.

-

Kaur, H., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. National Institutes of Health. [Link]

-

Pieta, P., et al. (2020). Toxicity of selected airborne nitrophenols on eukaryotic cell membrane models. PubMed. [Link]